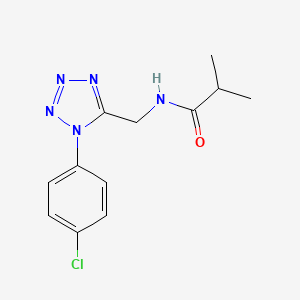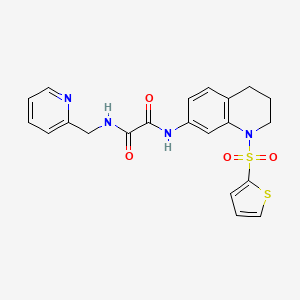![molecular formula C20H26N2O2 B2683070 N-[4-(dimethylamino)phenyl]-4-(2,4-dimethylphenoxy)butanamide CAS No. 496036-64-7](/img/structure/B2683070.png)
N-[4-(dimethylamino)phenyl]-4-(2,4-dimethylphenoxy)butanamide
カタログ番号 B2683070
CAS番号:
496036-64-7
分子量: 326.44
InChIキー: XTOWYJCXGMVZSC-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[4-(dimethylamino)phenyl]-4-(2,4-dimethylphenoxy)butanamide, commonly known as DMXB-A, is a synthetic compound that belongs to the family of nicotinic acetylcholine receptor (nAChR) agonists. It has been widely studied for its potential therapeutic applications in various neurological and psychiatric disorders.
科学的研究の応用
Synthesis and Structural Analysis
- The synthesis of N,N-dimethylamino)phenylethynes, closely related to the target compound, was achieved through a Wittig reaction, with subsequent oxidative dimerization producing 1,4-bis[n-(N,N-dimethylamino)phenyl]buta-1,3-diyne. X-ray molecular structure analysis confirmed the resonance contribution of the dimethylamino substituent, a key feature in studying charge-transfer complexes (J. Rodríguez et al., 2001). Another study synthesized 1,4-bis[4-(N,N-dimethylamino)phenyl]buta-1,3-diyne through similar methods, forming a charge-transfer complex with TCNE, highlighting the structural significance of dimethylamino groups in electronic interactions (J. Rodríguez et al., 1996).
Chemical Modifications and Derivatives
- Research on the modification of similar compounds involved the treatment of 3-(dimethylamino)-1-phenyl-propan-1-ol with mesyl chloride, leading to N,N-dimethyl-3-aryloxy-3-aryl-1-propanamines through a regiospecific opening of an azetidinium ion intermediate. This work illustrates the versatility of the dimethylamino group in facilitating structural rearrangements (P. O’Brien et al., 2002).
Fluorescent Molecular Probes
- The development of fluorescent solvatochromic dyes incorporating dimethylamino groups demonstrates the utility of such structures in creating sensitive probes for biological applications. These dyes exhibit strong solvent-dependent fluorescence, suitable for studying various biological events and processes due to their intramolecular charge transfer characteristics (Z. Diwu et al., 1997).
Catalysis and Green Chemistry
- N-Butyl-N,N-dimethyl-α-phenylethylammonium bromide was identified as an efficient catalyst for the synthesis of dihydropyrimidinones under solvent-free conditions, showcasing the role of dimethylamino-containing compounds in promoting environmentally friendly chemical reactions (K. R. Reddy et al., 2003).
特性
IUPAC Name |
N-[4-(dimethylamino)phenyl]-4-(2,4-dimethylphenoxy)butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N2O2/c1-15-7-12-19(16(2)14-15)24-13-5-6-20(23)21-17-8-10-18(11-9-17)22(3)4/h7-12,14H,5-6,13H2,1-4H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTOWYJCXGMVZSC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OCCCC(=O)NC2=CC=C(C=C2)N(C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-(dimethylamino)phenyl]-4-(2,4-dimethylphenoxy)butanamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
迅速なお問い合わせ
カテゴリー
最も閲覧された


![N'-(2-Chloroacetyl)-3-methyl-2H-pyrazolo[3,4-b]pyridine-5-carbohydrazide](/img/structure/B2682989.png)






![1-{7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl}-N-[2-(furan-2-yl)-2-methoxyethyl]methanesulfonamide](/img/structure/B2682999.png)


![2-(4-Chlorobenzyl)-4-{[3-(trifluoromethyl)benzyl]sulfanyl}quinazoline](/img/structure/B2683005.png)

![N-[cyano(2,3-dichlorophenyl)methyl]-1H,4H,5H,6H-cyclopenta[c]pyrazole-3-carboxamide](/img/structure/B2683009.png)